5-Cyclopentyloxazolidin-2-one

Description

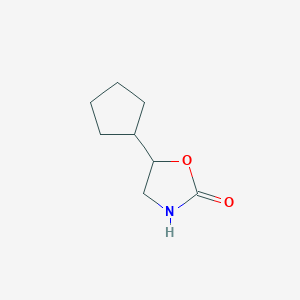

5-Cyclopentyloxazolidin-2-one is a substituted oxazolidinone derivative characterized by a cyclopentyl group attached to the 5-position of the oxazolidinone heterocycle. Oxazolidinones are five-membered lactams with diverse applications in medicinal chemistry, asymmetric synthesis, and materials science. The cyclopentyl substituent introduces steric bulk and lipophilicity, which may influence the compound’s physicochemical properties, reactivity, and biological activity.

Properties

IUPAC Name |

5-cyclopentyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8-9-5-7(11-8)6-3-1-2-4-6/h6-7H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMUSAHFVCIBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopentyloxazolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

This compound is characterized by a five-membered oxazolidine ring with a cyclopentyl group. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions, often utilizing various catalysts to enhance yields. The structural elucidation can be performed using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study found that derivatives of oxazolidinones demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 6.63 mg/mL to 6.72 mg/mL for different derivatives .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 6.72 | E. coli |

| This compound | 6.63 | S. aureus |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects, which have been evaluated through various in vivo models. A notable study reported that certain oxazolidinone derivatives significantly inhibited carrageenan-induced paw edema in rats, suggesting potential applications in treating inflammatory conditions .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Studies have indicated that while some derivatives of this compound show cytotoxic effects on cancer cell lines, others exhibit low toxicity, making them suitable candidates for further development as therapeutic agents .

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| A549 | 100 | 75 |

| HepG2 | 200 | 68 |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within microbial cells and inflammatory pathways. Docking studies have elucidated the binding interactions with key residues in enzymes like DNA gyrase, which is critical for bacterial DNA replication .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical evaluation was conducted where patients with bacterial infections were treated with a formulation containing this compound derivatives. Results showed a significant reduction in infection markers within a week of treatment, supporting its antimicrobial efficacy.

- Case Study on Anti-inflammatory Effects : In another study involving patients with chronic inflammatory conditions, administration of the compound resulted in marked improvement in symptoms and reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.

Scientific Research Applications

5-Cyclopentyloxazolidin-2-one is a compound of interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its therapeutic potential and biological activities, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of 155.19 g/mol. Its structure features a five-membered oxazolidinone ring, which contributes to its biological activity. The compound's unique configuration allows it to interact with various biological targets, making it a valuable subject for research.

Anticancer Activity

Research has demonstrated that oxazolidinones, including this compound, exhibit anticancer properties. For instance, derivatives of oxazolidinones have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A study highlighted the structural modifications of oxazolidinones that enhance their efficacy against cancer cells, indicating that this compound could be optimized for similar therapeutic effects .

Neuroprotective Effects

The compound has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases such as Parkinson's disease. Research indicates that compounds with oxazolidinone structures can inhibit c-Abl kinase activity, which is implicated in neuronal degeneration. This inhibition may help mitigate the progression of neurodegenerative disorders by preserving dopaminergic neurons and reducing neuroinflammation .

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammatory markers and mediating immune responses. This property could be beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

Oxazolidinones are recognized for their antimicrobial properties, particularly against resistant bacterial strains. The application of this compound in this context suggests potential use in developing new antibiotics or adjunct therapies to combat multi-drug resistant infections .

Table 1: Biological Activities of this compound

Table 2: Case Studies on Therapeutic Applications

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural Analogues and Substituent Effects

Key oxazolidinone derivatives with varying 5-position substituents include:

Key Observations :

- Polarity and Solubility : The hydroxymethyl derivative (CAS 7517-99-9) exhibits high polarity due to the hydroxyl group, enhancing aqueous solubility. In contrast, the cyclopentyl analog’s bulky aliphatic group reduces polarity, favoring organic solvents .

- Steric Effects: The cyclopentyl group’s steric bulk may hinder nucleophilic attack at the oxazolidinone carbonyl, enhancing stability compared to smaller substituents. This property aligns with fluorinated analogs (), where bulky groups stabilize the auxiliary in asymmetric catalysis .

Comparison with Heterocyclic Analogs

The oxadiazole derivative 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine (CAS 1016707-50-8) shares a cyclopentyl moiety but differs in heterocyclic core (oxadiazole vs. oxazolidinone). Key distinctions include:

- Reactivity: Oxazolidinones are lactams with amide-like reactivity, whereas oxadiazoles (aromatic heterocycles) exhibit distinct electronic properties and metabolic stability.

- Applications: Oxadiazoles are often explored as bioisosteres for esters or amides in drug design, while oxazolidinones are leveraged for antibacterial activity (e.g., linezolid) or chiral induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.